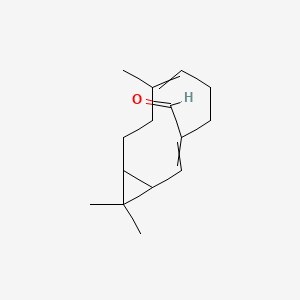

Isobicyclogermacrenal

Description

Contextualization of Germacrane (B1241064) Sesquiterpenoids in Chemical Biology and Natural Product Discovery

Germacrane sesquiterpenoids represent a significant and diverse class of natural products, characterized by a ten-membered carbon ring skeleton. nih.govnih.gov These compounds are derived from the biosynthetic precursor farnesyl pyrophosphate (FPP) and are widely distributed in the plant kingdom, as well as in some fungi and bacteria. semanticscholar.orgmdpi.com The structural complexity and chemical diversity of germacranes make them a rich source for the discovery of new bioactive molecules. semanticscholar.org In the realm of chemical biology, these compounds serve as valuable tools for probing biological pathways and identifying novel therapeutic targets. The varied biological activities exhibited by germacrane-type sesquiterpenoids underscore their potential in drug discovery and development. nih.gov

Historical Perspective on Isobicyclogermacrenal Discovery and Initial Investigations

This compound has been identified in various plant species, including those from the Valeriana and Aristolochia genera. medchemexpress.comrsc.orgnih.gov Initial investigations into the chemical constituents of these plants led to the isolation and structural elucidation of this unique sesquiterpenoid. Early studies relied on a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to determine its bicyclo[8.1.0]undecane framework. rsc.orgthieme-connect.de An erratum was later published to correct the initially proposed structures of this compound and related compounds, highlighting the complexity of its stereochemistry. thieme-connect.de The compound has also been identified in the essential oils of various aromatic plants, contributing to their characteristic chemical profiles. redalyc.org

Significance of this compound within Natural Product Chemistry and Biosynthesis Research

The significance of this compound in natural product chemistry stems from its intricate bicyclic structure, which presents a compelling target for total synthesis. rsc.org The successful synthesis of (±)-isobicyclogermacrenal has been achieved, providing a route to access this molecule for further study. rsc.org From a biosynthetic perspective, this compound is of particular interest as it is believed to be an important intermediate in the formation of other complex sesquiterpenoids, such as those with an aromadendrane skeleton. mdpi.com Understanding the enzymatic transformations that lead to the formation of this compound from its germacrane precursor is a key area of research. mdpi.commdpi.com

Research Objectives and Scope of this compound Studies

Current research on this compound is multifaceted, with several key objectives. A primary goal is to fully elucidate its biosynthetic pathway, identifying the specific enzymes (sesquiterpene synthases) responsible for its formation. mdpi.com Another major area of investigation is the exploration of its biological activities. Studies have shown that this compound exhibits interesting pharmacological properties, including antifibrotic effects. mdpi.comnih.gov Research has identified (+)-isobicyclogermacrenal as a potent inhibitor of the transforming growth factor β (TGFβ)/Smad signaling pathway, which plays a crucial role in cardiac fibrosis. nih.gov Consequently, there is significant interest in its potential as a lead compound for the development of new therapeutic agents. nih.govresearchgate.net Further investigations aim to synthesize derivatives of this compound to explore structure-activity relationships and potentially enhance its biological effects.

Compound Information

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C15H22O | 218.33 |

| Farnesyl pyrophosphate | C15H26O7P2 | 384.30 |

| Spathulenol | C15H24O | 220.35 |

| Oxymatrine | C15H24N2O | 248.37 |

Structure

3D Structure

Properties

Molecular Formula |

C15H22O |

|---|---|

Molecular Weight |

218.33 g/mol |

IUPAC Name |

7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde |

InChI |

InChI=1S/C15H22O/c1-11-5-4-6-12(10-16)9-14-13(8-7-11)15(14,2)3/h5,9-10,13-14H,4,6-8H2,1-3H3 |

InChI Key |

BLCUVJCHWZPQCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCCC(=CC2C(C2(C)C)CC1)C=O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Isobicyclogermacrenal

Botanical and Microbial Sources of Isobicyclogermacrenal Production

The distribution of this compound in nature appears to be limited to specific botanical and microbial lineages. Research has pinpointed its presence in certain plant and liverwort species, which are considered the primary sources for its natural production.

While the genus Aristolochia is known for producing a variety of sesquiterpenoids, specific studies detailing the isolation of this compound from Aristolochia yunnanensis are not extensively documented in the available literature. One study on the chemical constituents of the roots of Aristolochia yunnanensis led to the isolation of two new hydroazulene-type sesquiterpenes along with eight known compounds; however, this compound was not among the identified substances in this particular research. znaturforsch.comznaturforsch.com Further investigation into the full phytochemical profile of this plant species is required to definitively confirm or deny the presence of this compound.

In contrast, the presence of this compound has been confirmed in Eucalyptus dawsonii. A study focused on the complete assignment of the 1H and 13C NMR spectra of sesquiterpene aldehydes successfully isolated both Lepidozenal and this compound from the leaves of this particular Eucalyptus species. znaturforsch.com Another study on the chemical composition of essential oils from five Tunisian Eucalyptus species also identified this compound in Eucalyptus paniculata.

Table 1: Plant Species Containing this compound

| Species | Plant Part |

|---|---|

| Eucalyptus dawsonii | Leaves znaturforsch.com |

Note: The presence of this compound in Aristolochia yunnanensis is not explicitly confirmed in the reviewed literature.

The liverwort Lepidozea vitrea stands out as a significant natural source of this compound. Detailed spectroscopic and X-ray analyses have been instrumental in determining the structure of novel sesquiterpenoids isolated from this Taiwanese liverwort, including this compound. The absolute configurations of these compounds were established through optical data. While the presence of this compound in Lepidozea vitrea is well-established, specific details regarding the comprehensive characterization process from this particular species are not extensively detailed in the readily available literature.

Advanced Chromatographic and Extraction Techniques for this compound Isolation

The successful isolation of this compound from its natural matrices relies on the application of advanced extraction and chromatographic techniques. These methods are essential for separating the target compound from a complex mixture of other phytochemicals.

Commonly used solvents for the extraction of sesquiterpenoids from plant materials include hexane, ethyl acetate, methanol (B129727), and ethanol, often in combination to achieve optimal selectivity. nih.gov For instance, a mixture of methanol and water can be effective for extracting a broad range of phenolic compounds and terpenoids. rsc.org The optimization of extraction conditions, such as the solvent-to-solid ratio, temperature, and extraction time, is crucial for maximizing the yield of the desired compound. rsc.orgemanresearch.org While general principles of solvent extraction for terpenoids are well-understood, specific, optimized solvent systems exclusively for this compound are not extensively detailed in the reviewed literature.

Following initial extraction, high-resolution separation techniques are necessary to isolate this compound to a high degree of purity. Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a fundamental technique for the purification of terpenes. teledynelabs.com The separation on a silica gel column is based on the differential adsorption of compounds based on their polarity; by eluting the column with a solvent or a gradient of solvents of increasing polarity, compounds can be effectively separated. orgchemboulder.com

Table 2: Common Chromatographic Techniques for Sesquiterpenoid Isolation

| Technique | Stationary Phase | Principle of Separation |

|---|---|---|

| Silica Gel Column Chromatography | Silica Gel | Adsorption based on polarity teledynelabs.comorgchemboulder.com |

Considerations for Reproducibility and Yield in this compound Isolation

The reproducibility and yield of the isolation process are critical factors for any practical application of this compound. However, detailed information regarding the typical yields of this compound from its natural sources and the reproducibility of the described isolation methods is scarce in the currently available scientific literature. Optimizing extraction and purification parameters is a key strategy to enhance the yield of bioactive compounds from natural sources. semanticscholar.orgresearchgate.netemanresearch.orgjocpr.commdpi.com The lack of reported data on yield and reproducibility highlights an area where further research is needed to establish robust and scalable methods for the isolation of this compound.

Biosynthetic Pathways and Genetic Underpinnings of Isobicyclogermacrenal Production

Overview of Sesquiterpene Biosynthesis Precursors and Core Pathways (e.g., Mevalonate (B85504) and Methylerythritol Phosphate (B84403) Pathways)

All terpenoids, including the C15 sesquiterpenes, are synthesized from the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov In plants, two distinct and spatially separated biosynthetic pathways are responsible for producing IPP and DMAPP: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. rsc.orgplos.org

The Mevalonate (MVA) pathway operates in the cytosol and is traditionally associated with the production of precursors for sesquiterpenes, triterpenes, and sterols. rsc.orgunivie.ac.at This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid by the rate-limiting enzyme HMG-CoA reductase. plos.org Subsequent phosphorylation and decarboxylation steps yield IPP, which can be isomerized to DMAPP.

The Methylerythritol Phosphate (MEP) pathway is located in the plastids and typically supplies the precursors for monoterpenes, diterpenes, carotenoids, and chlorophylls. rsc.orgplos.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. While the MVA and MEP pathways are compartmentalized, there is evidence of metabolic "crosstalk," where IPP can be transported from the plastids to the cytosol, contributing to the biosynthesis of sesquiterpenes. nih.govacs.org

Three of these C5 units (two IPP and one DMAPP) are sequentially condensed to form the C15 linear precursor, (2E,6E)-farnesyl diphosphate (FPP), the direct substrate for all sesquiterpene synthases. rsc.org

| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

|---|---|---|

| Cellular Location | Cytosol | Plastids |

| Starting Materials | Acetyl-CoA (x3) | Pyruvate and Glyceraldehyde 3-Phosphate |

| Key Enzyme | HMG-CoA reductase | DXS (1-deoxy-D-xylulose-5-phosphate synthase) |

| Primary Products | Sesquiterpenes (C15), Triterpenes (C30), Sterols | Monoterpenes (C10), Diterpenes (C20), Carotenoids |

Specific Enzymatic Steps in Isobicyclogermacrenal Biosynthesis

The conversion of the linear FPP precursor into the structurally complex this compound involves a critical cyclization step followed by precise oxidative tailoring.

The first committed step in the biosynthesis of this compound is the enzymatic cyclization of FPP to form the core bicyclic hydrocarbon skeleton. This reaction is catalyzed by a specific class of enzymes known as sesquiterpene synthases (TPSs). For this compound, the key enzyme is Bicyclogermacrene (B1253140) synthase (EC 4.2.3.100). expasy.orgwikipedia.org

This enzyme binds the FPP substrate and, through a series of carbocation-mediated rearrangements, transforms the acyclic molecule into the bicyclic olefin, bicyclogermacrene, releasing diphosphate in the process. wikipedia.org The characterization of bicyclogermacrene synthase from various plant species, such as oregano (Origanum vulgare), has shown that its activity is dependent on a divalent metal cofactor, typically magnesium (Mg²⁺) or manganese (Mn²⁺), which aids in the ionization of the diphosphate leaving group from FPP. wikipedia.org

| Enzyme Name | EC Number | Substrate | Product |

|---|---|---|---|

| Bicyclogermacrene synthase | 4.2.3.100 | (2E,6E)-Farnesyl diphosphate | Bicyclogermacrene |

The hydrocarbon backbone of bicyclogermacrene must undergo further modification to yield this compound. The "-al" suffix in the compound's name indicates the presence of an aldehyde functional group, which necessitates oxidation of the hydrocarbon skeleton. This is typically a two-step process involving two distinct classes of enzymes.

Hydroxylation: The first oxidative step is likely catalyzed by a Cytochrome P450 monooxygenase (CYP) . These enzymes are crucial for the structural diversification of terpenes, introducing hydroxyl (-OH) groups onto the hydrocarbon scaffold in a regio- and stereospecific manner. mdpi.com In this pathway, a specific CYP would hydroxylate bicyclogermacrene at a specific carbon atom to produce an alcohol intermediate (isobicyclogermacrenol). While the exact CYP responsible for this step in the this compound pathway has not been definitively identified, studies have demonstrated that CYP enzymes can effectively oxidize bicyclogermacrene to various derivatives. researchgate.netresearchgate.net

Dehydrogenation: The resulting alcohol intermediate is then oxidized to the final aldehyde. This second oxidative step is typically catalyzed by an alcohol dehydrogenase (ADH) . These enzymes remove two hydrogen atoms from the alcohol, forming the carbonyl group of the aldehyde.

This sequential oxidation from a hydrocarbon to an alcohol and then to an aldehyde is a common motif in the biosynthesis of specialized plant metabolites. mdpi.com

Genetic Basis of this compound Biosynthesis

The production of this compound is genetically controlled, with specific genes encoding the necessary biosynthetic enzymes. The organization and regulation of these genes are key to understanding how and why a plant produces this compound.

In many plants and fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are physically co-located on a chromosome, forming a biosynthetic gene cluster (BGC) . nih.govfrontiersin.org This genomic arrangement is thought to facilitate the coordinated expression of the pathway genes. A putative BGC for this compound would be expected to contain the gene for bicyclogermacrene synthase alongside one or more genes encoding specific CYP and ADH enzymes required for the subsequent oxidative steps.

To date, a complete BGC for this compound has not been fully characterized. However, its identification would typically be pursued through several functional genomics approaches:

Genome Mining: Using the known sequence of a bicyclogermacrene synthase gene as a probe to search the genome of a producing organism (e.g., Solidago species) for co-located genes encoding relevant oxidative enzymes. nih.gov

Co-expression Analysis: Analyzing transcriptome data to identify genes that show a similar expression pattern to the bicyclogermacrene synthase gene under conditions where this compound is produced. nih.gov Genes that are consistently expressed together are strong candidates for being part of the same metabolic pathway.

The expression of the genes within the this compound biosynthetic pathway is tightly controlled at the transcriptional level. This regulation allows the plant to produce the compound in specific tissues, at particular developmental stages, or in response to environmental stimuli such as herbivory or pathogen attack.

This control is exerted by transcription factors (TFs) , which are proteins that bind to specific recognition sites in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription. While the specific TFs that regulate the this compound pathway have not been identified, studies on other terpenoid pathways in plants have implicated several major TF families, including:

WRKY

MYB

bHLH (basic Helix-Loop-Helix)

The activation of these TFs by internal developmental signals or external stress-related signaling cascades is the ultimate trigger for the biosynthesis of defense-related compounds like this compound. Unraveling these regulatory networks is a key area of ongoing research.

Chemoenzymatic and Synthetic Biology Approaches to this compound Production

The limitations of traditional chemical synthesis, which can be lengthy and environmentally taxing, have spurred the development of more sustainable and efficient methods for producing complex natural products like this compound. Chemoenzymatic and synthetic biology approaches are at the forefront of this endeavor, offering the potential for targeted and high-yield production.

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical methods. This hybrid approach can overcome challenges in stereoselectivity and functional group manipulation that are often encountered in purely chemical syntheses. While specific chemoenzymatic routes for this compound are not yet extensively detailed in published research, the general principles of this strategy are applicable. For instance, a total synthesis of (±)-isobicyclogermacrenal has been achieved from piperitenone (B1678436) in a 14-step process, demonstrating a potential chemical backbone that could be adapted to incorporate enzymatic steps for improved efficiency and stereocontrol. rsc.org

Synthetic biology, on the other hand, aims to reprogram microorganisms, such as Escherichia coli or yeast, to serve as cellular factories for the production of desired compounds. This is achieved by introducing and optimizing metabolic pathways, often from other organisms. For sesquiterpenoids like this compound, this typically involves engineering the host organism to efficiently produce the universal precursor farnesyl pyrophosphate (FPP) and then introducing a specific terpene synthase that catalyzes the cyclization of FPP into the desired sesquiterpene skeleton.

The core of this approach lies in the identification and characterization of the specific this compound synthase, the enzyme responsible for its formation from FPP. While the gene encoding this particular synthase has not been definitively isolated and characterized in the public domain, the broader field of terpene synthase discovery provides a roadmap for its potential identification from organisms known to produce this compound. Once identified, the corresponding gene can be introduced into a microbial host that has been metabolically engineered for high FPP flux.

Table 1: Key Considerations in the Synthetic Biology Approach for this compound Production

| Strategy | Description | Key Research Findings/Challenges |

| Host Strain Engineering | Modifying the metabolism of chassis organisms like E. coli or Saccharomyces cerevisiae to increase the pool of the precursor molecule, farnesyl pyrophosphate (FPP). | Overexpression of genes in the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways is a common strategy. Challenges include balancing metabolic flux and avoiding the accumulation of toxic intermediates. |

| Terpene Synthase Identification and Expression | Isolating the specific gene that codes for this compound synthase and expressing it in the engineered host. | The specific this compound synthase gene has not been publicly identified. This remains a critical and necessary step for successful synthetic biology production. |

| Enzyme Optimization | Modifying the terpene synthase through protein engineering to improve its activity, stability, and product specificity. | Directed evolution and site-directed mutagenesis are powerful tools for enhancing enzyme performance, but require a known enzyme to begin with. |

| Downstream Processing | Developing efficient methods to extract and purify this compound from the fermentation broth. | The chemical properties of this compound will dictate the optimal extraction and purification techniques. |

Table 2: Potential Enzymes and Genes for Engineering this compound Biosynthesis

| Enzyme/Gene Class | Role in Biosynthesis | Relevance to this compound |

| Farnesyl Pyrophosphate Synthase (FPPS) | Catalyzes the synthesis of farnesyl pyrophosphate (FPP), the direct precursor to sesquiterpenes. | Overexpression of FPPS genes is a common strategy to increase the precursor pool for sesquiterpenoid production in engineered microbes. |

| This compound Synthase | The key enzyme that catalyzes the cyclization of FPP to form the this compound skeleton. | The identification and characterization of the gene encoding this specific synthase is the primary bottleneck for the synthetic biology production of this compound. |

| Cytochrome P450 Monooxygenases (P450s) | Often involved in the post-cyclization modification of terpenes, such as hydroxylation or oxidation. | While the core structure is formed by the synthase, subsequent modifications to produce the final aldehyde form of this compound may be catalyzed by P450s. |

The successful application of these strategies hinges on a deeper understanding of the natural biosynthetic pathway of this compound. The discovery of the specific genes and enzymes involved will unlock the full potential of both chemoenzymatic and synthetic biology approaches, paving the way for the sustainable and scalable production of this valuable chemical compound.

Total Synthesis and Semisynthesis Strategies for Isobicyclogermacrenal and Analogues

Retrosynthetic Analysis of Isobicyclogermacrenal

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals key strategic disconnections that simplify its complex architecture.

The primary functional group, the aldehyde, can be retrosynthetically derived from a more stable precursor, such as a primary alcohol, through a functional group interconversion (FGI). The distinctive cyclopropane (B1198618) ring of the bicyclo[8.1.0]undecane system is a prime candidate for disconnection. This suggests a late-stage cyclopropanation of a corresponding olefin precursor containing a cyclooctene (B146475) ring.

Further deconstruction of this monocyclic intermediate involves breaking the eight-membered ring. A logical disconnection across a carbon-carbon bond points towards an intramolecular cyclization strategy, a common method for forming medium-sized rings. This leads back to a more linear, acyclic precursor. In the synthesis reported by Magari et al., the route originates from the readily available monoterpene piperitenone (B1678436), indicating a strategy that builds the complex bicyclic core from a simpler cyclic starting material. rsc.orgrsc.org

Key Retrosynthetic Steps for this compound:

Target Molecule: this compound

Step 1 (FGI): Disconnect the aldehyde to a primary alcohol.

Step 2 (Cyclopropane Ring Opening): Disconnect the bicyclo[8.1.0]undecane to a cyclooctene precursor.

Step 3 (Eight-Membered Ring Opening): Disconnect the cyclooctene via an intramolecular cyclization precursor.

Step 4 (Simplification): Trace the precursor back to a simpler, readily available starting material like piperitenone.

Key Methodologies in this compound Total Synthesis

The total synthesis of this compound requires a precise and strategic application of various chemical reactions to construct the carbon skeleton and install the correct functional groups with the desired stereochemistry.

The bicyclo[8.1.0]undecane skeleton is the defining structural feature of this compound, and its construction is a central challenge in the synthesis. The formation of this framework is typically a two-part process involving the creation of the eight-membered ring followed by the installation of the fused cyclopropane.

In a notable total synthesis, the eight-membered ring was not formed by a direct cyclization but was instead expanded from a six-membered ring precursor derived from piperitenone. The final step in constructing the bicyclic core is the cyclopropanation of a specific double bond within the eight-membered ring intermediate. This is often achieved using classic cyclopropanation reagents, such as those generated in the Simmons-Smith reaction, to ensure the correct stereochemical outcome. rsc.orgrsc.org The choice of cyclization and ring-forming strategies is critical for establishing the molecule's unique three-dimensional shape.

This compound possesses multiple stereocenters, making stereocontrol a critical aspect of its synthesis. A stereoselective reaction is one that preferentially forms one stereoisomer over others. masterorganicchemistry.com The reported synthesis of (±)-isobicyclogermacrenal is stereoselective because it controls the relative configuration of the stereocenters, even though it produces a racemic mixture (an equal mixture of both enantiomers). rsc.orgrsc.org

This control is achieved by using reagents and reaction conditions that favor the formation of the desired diastereomer at each stereocenter-forming step. For instance, the reduction of a ketone or the epoxidation of an alkene can be influenced by the existing stereochemistry in the molecule to direct the approach of the reagent from the less sterically hindered face.

An enantioselective synthesis, which selectively produces one enantiomer over the other, would require the use of a chiral starting material, a chiral auxiliary, or a chiral catalyst. ethz.chnih.govfigshare.com While the published route is racemic, modern asymmetric synthesis techniques could potentially be applied to achieve an enantioselective synthesis of this compound. rsc.orgrsc.orgnih.gov

Table 1: Key Stereocontrol Strategies

| Strategy | Description | Application in this compound Synthesis |

|---|---|---|

| Diastereoselective Reactions | Reactions that favor the formation of one diastereomer over another. | Used throughout the racemic synthesis to establish the correct relative stereochemistry of the multiple chiral centers. rsc.orgrsc.org |

| Substrate Control | Existing stereocenters in the molecule direct the stereochemical outcome of a new stereocenter. | The inherent conformation of cyclic intermediates influences the approach of reagents. |

| Enantioselective Catalysis (Potential) | A small amount of a chiral catalyst creates a large amount of an enantioenriched product. | Not reported in the initial synthesis, but a potential modern approach to access single enantiomers. nih.gov |

Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing for the conversion of one functional group into another. fiveable.meimperial.ac.uk In the total synthesis of this compound, FGIs are used strategically. For example, the synthesis involves the reduction of carbonyl groups (ketones) to alcohols and the eventual oxidation of a primary alcohol to the target aldehyde functional group in the final stages of the synthesis. rsc.orgimperial.ac.uk

Table 2: Examples of Functional Group Interconversions

| Transformation | Reagent Class | Purpose in Synthesis |

|---|---|---|

| Ketone to Alcohol | Reducing Agents (e.g., Hydrides) | To set up further transformations or introduce a desired stereocenter. |

| Alcohol to Aldehyde | Oxidizing Agents (e.g., Chromium(VI) reagents) | To install the final aldehyde functional group present in the natural product. imperial.ac.uk |

Late-stage diversification refers to the modification of a complex molecule, like the completed this compound, to create a library of related compounds or analogues. The aldehyde group in this compound is an ideal handle for such modifications. It can be readily converted into other functional groups, allowing for the synthesis of analogues that could have different biological properties.

Semisynthetic Modifications of this compound for Analogue Generation

Semisynthesis involves using the natural product, isolated from its natural source, as the starting material to create derivatives. This approach can be more efficient than total synthesis if the natural product is readily available. The aldehyde functionality of this compound is the most apparent site for semisynthetic modification.

Potential modifications could include:

Reduction of the aldehyde to a primary alcohol.

Oxidation of the aldehyde to a carboxylic acid.

Reductive amination to form various amines.

Wittig-type reactions to extend the carbon chain.

These transformations allow for the generation of a diverse set of analogues, which can be used to explore structure-activity relationships (SAR). Such studies are crucial for understanding how the molecule's structure relates to its biological activity. While specific, extensive studies on the semisynthetic modification of this compound are not widely reported, the principles of functional group chemistry provide a clear roadmap for how such analogues could be generated. docsity.com

Challenges and Innovations in this compound Synthesis

The synthesis of this compound presents several significant challenges, primarily stemming from its unique and strained molecular architecture.

Key Challenges:

Construction of the Bicyclo[8.1.0]undecane Core: The fusion of a three-membered ring to an eight-membered ring creates considerable ring strain. Synthesizing such systems efficiently and with high yield is non-trivial.

Stereocontrol: The molecule has several contiguous stereocenters. Establishing the correct relative stereochemistry across both the eight-membered ring and the cyclopropane is a major hurdle.

Medium-Sized Ring Formation: The synthesis of eight-membered rings is often plagued by challenges such as competing side reactions and unfavorable transannular interactions, which can lead to low yields.

The primary innovation in the reported total synthesis was the development of a stereoselective route that successfully overcame these challenges to construct the complex natural product from a simple starting material. rsc.orgrsc.org It demonstrated a viable pathway to the bicyclo[8.1.0]undecane ring system, providing a foundation for future synthetic efforts toward this and other related natural products. nih.gov

Comparison of Synthetic Routes and Yield Optimization for this compound

The synthesis of complex natural products such as this compound, a bicyclo[8.1.0]undecane sesquiterpene aldehyde, presents a significant challenge in organic chemistry. The intricate three-dimensional structure requires a high degree of control over stereochemistry throughout the synthetic sequence. To date, a notable total synthesis of (±)-isobicyclogermacrenal has been reported, providing a foundational route to this molecule. researchgate.netrsc.org

A comprehensive analysis of this synthetic pathway is crucial for understanding its efficiency and identifying potential areas for improvement. A detailed comparison with other potential or theoretical routes, alongside a focus on optimizing the yield of key steps, is essential for the future development of more efficient syntheses of this compound and its analogues.

Analysis of the Reported Total Synthesis

The synthetic strategy can be broken down into several key transformations. The following table provides a step-by-step overview of this synthetic route, detailing the reagents used and the reported yield for each transformation.

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 | Piperitenone | LiAlH(OBut)3 | Piperitenol | 98 |

| 2 | Piperitenol | Ac2O, Pyridine | Piperitenyl acetate | 95 |

| 3 | Piperitenyl acetate | SeO2, EtOH | Hydroxypiperitenyl acetate | 50 |

| 4 | Hydroxypiperitenyl acetate | Ac2O, Pyridine | Diacetoxypiperitenone | 90 |

| 5 | Diacetoxypiperitenone | NaBH4 | Diacetoxypiperitenol | 92 |

| 6 | Diacetoxypiperitenol | MsCl, Pyridine | Mesyl diacetoxypiperitenol | 95 |

| 7 | Mesyl diacetoxypiperitenol | LiAlH4 | Isopiperitenol | 85 |

| 8 | Isopiperitenol | CBr4, PPh3 | Isopiperitenyl bromide | 80 |

| 9 | Isopiperitenyl bromide | Mg, THF; then CO2 | Isopiperitenic acid | 75 |

| 10 | Isopiperitenic acid | CH2N2 | Methyl isopiperitenate | 98 |

| 11 | Methyl isopiperitenate | CH2I2, Zn-Cu | Methyl isobicyclogermacrenate | 60 |

| 12 | Methyl isobicyclogermacrenate | LiAlH4 | Isobicyclogermacrenol | 95 |

| 13 | Isobicyclogermacrenol | PCC | This compound | 85 |

| 14 | This compound | - | (±)-Isobicyclogermacrenal | - |

| Data sourced from the total synthesis reported by Magari, H., Hirota, H., & Takahashi, T. (1987). researchgate.netrsc.org |

Comparison of Synthetic Strategies

As the Magari, Hirota, and Takahashi synthesis is the primary reported route for this compound, a direct comparison with alternative total syntheses is not currently possible. However, the strategy can be evaluated based on its own merits and in the context of general synthetic strategies for related bicyclic sesquiterpenes. nih.gov

Strengths of the Reported Route:

Stereoselectivity: The synthesis successfully controls the stereochemistry at multiple chiral centers, which is a critical aspect of synthesizing complex natural products. researchgate.netrsc.org

Readily Available Starting Material: The use of piperitenone as the starting material is advantageous as it is a relatively inexpensive and accessible monoterpene.

Potential Areas for Improvement:

Reagent Selection: Some of the reagents used, such as selenium dioxide and pyridinium (B92312) chlorochromate (PCC), are toxic and require careful handling. Modern synthetic methods might offer milder and more environmentally benign alternatives.

Yield Optimization

Key Steps for Optimization:

Step 3 (Allylic Oxidation): The allylic oxidation using selenium dioxide has a moderate yield of 50%. This is a known limitation of this reagent, which can also lead to over-oxidation and other side products. Alternative methods for allylic oxidation, such as using different selenium reagents or employing transition-metal-catalyzed C-H oxidation, could be explored to improve this yield.

Step 11 (Cyclopropanation): The Simmons-Smith cyclopropanation to form the bicyclo[8.1.0]undecane core has a yield of 60%. The efficiency of this reaction can be sensitive to the quality of the zinc-copper couple and the reaction conditions. Fine-tuning the preparation of the reagent and the reaction parameters could lead to an improved yield.

Step 8 and 9 (Carboxylation Sequence): The two-step conversion of the alcohol to a carboxylic acid via the bromide has a combined yield of 60%. A more direct oxidation of the corresponding aldehyde (which could be formed by oxidation of isopiperitenol) to the carboxylic acid might offer a more efficient alternative.

Further research into alternative synthetic strategies, such as those involving ring-closing metathesis or intramolecular Diels-Alder reactions to construct the bicyclic core, could provide more convergent and efficient routes to this compound and its analogues. nih.gov

Mechanistic Investigations of Isobicyclogermacrenal S Biological Interactions

Cellular Target Identification and Validation Methodologies for Isobicyclogermacrenal

The process of identifying the specific cellular components that this compound interacts with involves a combination of advanced molecular biology techniques. These methodologies aim to pinpoint direct binding partners and map the subsequent changes in cellular behavior.

Proteomic Profiling and Affinity-Based Probes in this compound Research

As of the current body of scientific literature, specific studies employing proteomic profiling or the use of affinity-based probes to identify the direct cellular targets of this compound have not been published. Methodologies such as affinity-based protein profiling (AfBPP) are powerful tools for target deconvolution of natural products, but their application to this compound has not yet been reported. nih.govrsc.org

Gene Expression Analysis and Pathway Perturbations by this compound (e.g., down-regulation of mRNA levels)

This compound has been shown to significantly perturb gene expression related to fibrotic processes. In studies involving cardiac fibroblasts stimulated by transforming growth factor β1 (TGFβ1), a key mediator of fibrosis, this compound effectively suppressed the expression of fibrosis biomarkers. researchgate.net This modulation occurs at the transcriptional level, with the compound causing a down-regulation of the mRNA levels for proteins such as fibronectin and α-smooth muscle actin (α-SMA), which are critical for the development of tissue fibrosis. researchgate.net

Table 1: Effect of this compound on mRNA Levels of Fibrosis Biomarkers

| Biomarker | Effect on mRNA Level | Cellular Context |

| Fibronectin | Down-regulation | TGFβ1-stimulated cardiac fibroblasts |

| α-Smooth Muscle Actin (α-SMA) | Down-regulation | TGFβ1-stimulated cardiac fibroblasts |

This targeted down-regulation of key pro-fibrotic genes indicates a significant perturbation of the cellular pathways driving fibrosis.

Molecular Mechanism of Action Studies of this compound

Building on target identification, molecular mechanism studies delve deeper into how this compound influences the function of its targets and associated signaling cascades.

Enzyme Inhibition and Activation Studies (e.g., TGFβ type I receptor inhibition)

The primary enzymatic target identified for this compound is the Transforming Growth Factor-β (TGF-β) type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5). researchgate.net This receptor is a serine/threonine kinase that plays a pivotal role in initiating the TGF-β signaling cascade. Research demonstrates that this compound can inhibit the phosphorylation of the TGFβ type I receptor. researchgate.net By preventing this initial activation step, the compound effectively blocks the entire downstream signaling pathway. This inhibitory action on TβRI kinase is a key aspect of its anti-fibrotic mechanism. researchgate.netplos.org

Receptor Binding and Signaling Pathway Modulation (e.g., TGFβ/Smad signaling pathway)

This compound is a potent modulator of the canonical TGFβ/Smad signaling pathway. researchgate.net Following the inhibition of TβRI phosphorylation, the downstream signaling proteins, Smad2 and Smad3, are not phosphorylated. researchgate.net This is a critical step, as phosphorylation is required for these receptor-regulated Smads (R-Smads) to form a complex with Smad4 and translocate into the nucleus to act as transcription factors. cellsignal.comnih.gov

By preventing the phosphorylation of Smad2/3, this compound consequently blocks their nuclear translocation. researchgate.net This action effectively halts the TGFβ-induced transcriptional program that leads to fibrosis, including the expression of fibronectin and α-SMA. researchgate.net These findings position this compound as an inhibitor of the TGFβ/Smad signaling cascade.

Table 2: this compound's Modulation of the TGFβ/Smad Signaling Pathway

| Step in Pathway | Effect of this compound | Consequence |

| TβRI (ALK5) Phosphorylation | Inhibition | Blocks initiation of downstream signaling |

| Smad2/3 Phosphorylation | Decrease | Prevents activation of R-Smads |

| Smad2/3 Nuclear Translocation | Blockade | Inhibits transcriptional regulation of target genes |

Interaction with Nucleic Acids and Membrane Components

Currently, there is no specific research available that details the direct interaction of this compound with nucleic acids (DNA or RNA) or with the components of cellular membranes, such as the lipid bilayer. nih.govnih.gov While many natural compounds can interact with these macromolecules, dedicated studies to investigate these potential interactions for this compound have not been reported. researchgate.netmdpi.com

Structural Biology of this compound-Target Interactions

Detailed structural studies, such as co-crystallization with target proteins or Nuclear Magnetic Resonance (NMR)-based structural analyses, are crucial for elucidating the precise molecular interactions between a compound and its biological targets. mskcc.org These techniques provide atomic-level insights into binding modes, conformational changes, and the specific amino acid residues involved in the interaction. nih.govazolifesciences.com

As of the current body of research, specific structural biology studies detailing the co-crystallization of this compound with its protein targets or NMR-based analyses of such interactions are not extensively available in publicly accessible literature. Such investigations would be invaluable for understanding the precise mechanism of action and for guiding the rational design of more potent derivatives. nih.govnih.gov

Cellular Responses and Phenotypes Induced by this compound

This compound has been shown to elicit distinct cellular responses, particularly demonstrating anti-fibrotic and plant growth-regulating properties.

Cardiac fibrosis, characterized by the excessive proliferation of cardiac fibroblasts and deposition of extracellular matrix, is a key factor in many cardiac diseases. nih.govresearcher.life Transforming growth factor-β1 (TGF-β1) is a potent stimulator of fibroblast proliferation and their differentiation into myofibroblasts. researchgate.net

Research has shown that (+)-Isobicyclogermacrenal can inhibit the proliferation of cardiac fibroblasts that have been stimulated by TGF-β1. This suggests a modulatory role in the pathological processes leading to cardiac fibrosis. researchgate.net While some agents like isoproterenol (B85558) are known to induce cardiac fibroblast proliferation, this compound demonstrates an opposing, inhibitory effect in the context of fibrotic stimuli. researchgate.netnih.gov

A key event in tissue fibrosis is the transformation of fibroblasts into myofibroblasts, which are characterized by the expression of α-smooth muscle actin (α-SMA) and the excessive secretion of extracellular matrix proteins like fibronectin. neobiotechnologies.com These biomarkers are central to the progression of fibrotic diseases. elifesciences.orgnih.gov

Studies on TGF-β1-stimulated cardiac fibroblasts have demonstrated that (+)-isobicyclogermacrenal significantly inhibits the expression of both fibronectin (FN) and α-SMA at the protein level. researchgate.netresearchgate.net This inhibitory effect points to the compound's potential to interfere with the core mechanisms of fibroblast activation and matrix deposition. researchgate.net The reduction in these key fibrotic markers underscores the compound's anti-fibrotic activity at a cellular level. researchgate.net

| Biomarker | Treatment Condition | Observed Effect | Source |

|---|---|---|---|

| Fibronectin (FN) | TGF-β1 + (+)-Isobicyclogermacrenal | Dose-dependent reduction in protein levels | researchgate.net |

| α-Smooth Muscle Actin (α-SMA) | TGF-β1 + (+)-Isobicyclogermacrenal | Dose-dependent reduction in protein levels | researchgate.net |

The collective evidence indicates that this compound exerts significant anti-fibrotic effects at the cellular level. researchgate.net By inhibiting the proliferation of cardiac fibroblasts and suppressing the expression of key fibrosis markers like fibronectin and α-SMA, the compound effectively counteracts the cellular processes that lead to the pathological accumulation of extracellular matrix. researchgate.netresearchgate.net The mechanism for these effects appears to be linked to the inhibition of the TGF-β/Smad signaling pathway, a central regulator of fibrosis. researchgate.net This positions this compound as a noteworthy compound in the study of potential anti-fibrotic therapies. nih.govmdpi.comfrontiersin.org

In addition to its effects on mammalian cells, this compound has been identified as a plant growth regulator. Specifically, it has been shown to possess inhibitory activity against the growth of rice seedlings. mdpi.com Plant growth inhibitors, often secondary metabolites, play a crucial role in plant defense and competition (allelopathy). scispace.com The identification of this compound's effects on rice suggests its potential role in plant-plant interactions and as a lead compound for developing new plant growth regulators. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Isobicyclogermacrenal Derivatives

Design Principles for Isobicyclogermacrenal Analogues

The design of new this compound analogues is guided by an understanding of its mechanism of action and the contribution of its distinct structural components to its biological profile.

The biological effects of sesquiterpene lactones are profoundly influenced by specific functional groups within their structure.

Unsaturated γ-lactone ring: The most significant structural feature contributing to the bioactivity of this compound and related sesquiterpene lactones is the α,β-unsaturated γ-lactone ring, specifically the α-methylene-γ-lactone moiety. rsc.orgroyalsocietypublishing.orgresearchgate.net This group contains a reactive electrophilic site that can form covalent bonds with nucleophilic residues, particularly the sulfhydryl groups of cysteine in proteins. nih.govroyalsocietypublishing.org This alkylation is a key mechanism for the inhibition of various proteins and transcription factors, such as NF-κB, which is central to inflammatory responses. acs.org Studies on various sesquiterpene lactones have consistently shown that the saturation of the double bond in the lactone ring leads to a significant reduction or complete loss of biological activity, underscoring its critical role. nih.govroyalsocietypublishing.org For example, the structural analogue of dehydrocostus lactone that lacks the double bond in its α-methylene-γ-butyrolactone moiety displayed minimal anti-inflammatory activity. royalsocietypublishing.org

Oxidation of C-1: While the γ-lactone ring is a primary focus, modifications to the carbocyclic skeleton, such as the oxidation at the C-1 position, represent a viable strategy for creating new analogues. The enzymatic oxidation of the parent compound, (+)-bicyclogermacrene, by Cytochrome P450 has been shown to produce a variety of oxygenated derivatives. researchgate.net Introducing hydroxyl or carbonyl groups can alter the molecule's polarity, solubility, and ability to form hydrogen bonds with target proteins. These changes can significantly impact the compound's biological activity and specificity. However, specific SAR data detailing the precise effects of C-1 oxidation on the biological activity of this compound derivatives are not extensively documented in current literature.

Methodologies for SAR Assessment of this compound Analogues

A combination of in vitro biological assays and computational techniques is employed to systematically evaluate the SAR of newly synthesized this compound analogues.

A variety of in vitro assays are essential for determining the biological effects of this compound derivatives at the cellular and molecular levels. These assays provide quantitative data to establish clear structure-activity relationships.

| Assay Type | Purpose | Example Application |

| Anti-inflammatory Assays | To measure the ability to reduce inflammatory responses. | Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govfrontiersin.org |

| Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) release from stimulated immune cells. nih.govmdpi.com | ||

| Electrophoretic mobility shift assay (EMSA) to measure inhibition of transcription factors like NF-κB. acs.org | ||

| Cytotoxicity Assays | To assess the ability to induce cancer cell death. | MTT or MTS assays to measure the viability of cancer cell lines (e.g., human melanoma SK-MEL-28). mdpi.com |

| Neuroprotective Assays | To evaluate the potential to protect nerve cells from damage. | Measurement of Brain-Derived Neurotrophic Factor (BDNF) and neurotransmitter levels in neuronal cell cultures. nih.gov |

| Assessment of markers for oxidative stress and ferroptosis in response to induced cellular damage. nih.gov |

Computational methods are powerful tools for predicting how this compound analogues will interact with protein targets, thereby guiding the design of more effective compounds.

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. scielo.br Although specific docking studies for this compound are limited, research on the parent compound, bicyclogermacrene (B1253140), and its derivatives provides a framework for this methodology. For instance, bicyclogermacrene has been docked against key proteins involved in viral infections, such as SARS-CoV-2 Mpro and the ACE2 receptor, to evaluate its potential as an antiviral agent. scielo.br In another study relevant to neuroprotection, various oxygenated sesquiterpenes, including derivatives of bicyclogermacrene, were docked against human tau protein, a key factor in neurodegenerative diseases. neist.res.inresearchgate.net These studies calculate binding affinities (expressed in kcal/mol) and analyze interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the protein's active site. scielo.brneist.res.in This in silico approach allows for the rapid screening of numerous analogues, prioritizing the most promising candidates for chemical synthesis and further biological testing.

| Compound | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Bicyclogermacrene | SARS-CoV-2 Mpro (6Y2F) | -5.9 | PHE294 scielo.br |

| Bicyclogermacrene | SARS-CoV-2/ACE2 (6VW1) | -5.5 | TYR508 scielo.br |

| τ-Cadinol | Human Tau Protein (2V17) | -6.2 | Not specified researchgate.net |

| δ-Cadinol | Human Tau Protein (2V17) | -6.2 | Not specified researchgate.net |

Identification of Key Pharmacophores and Active Sites in this compound

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and related sesquiterpene lactones, the key pharmacophore is unequivocally the α-methylene-γ-lactone moiety. rsc.orgmdpi.com

Impact of Stereochemistry on this compound's Biological Interactions

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. Different stereoisomers of a compound can exhibit distinct pharmacological profiles due to the specific chiral recognition sites in biological targets such as enzymes and receptors.

In the context of this compound, scientific literature has noted the isolation and biological evaluation of the (+)-enantiomer. Specifically, (+)-Isobicyclogermacrenal has been investigated for its anti-fibrotic properties. However, a significant gap in the current body of research is the absence of comparative studies detailing the biological activities of other stereoisomers, such as the (-)-enantiomer or any diastereomers. Without such comparative data, a thorough understanding of how the stereochemistry of this compound influences its biological interactions remains elusive. The synthesis and evaluation of different stereoisomers are essential to elucidate the specific spatial requirements for its interaction with biological targets.

Data on the comparative biological activities of this compound stereoisomers is not currently available in the reviewed scientific literature.

Development of this compound Probes and Research Tools

Molecular probes, such as fluorescently labeled compounds or affinity-based probes, are invaluable tools in chemical biology and drug discovery for visualizing biological processes and identifying molecular targets. The development of probes based on a bioactive natural product like this compound could significantly advance the understanding of its mechanism of action.

Fluorescently labeled this compound could be employed in cellular imaging studies to determine its subcellular localization and track its movement within cells. Affinity-based probes, which typically incorporate a reactive group and a reporter tag, could be used to covalently label and subsequently identify the specific proteins that this compound interacts with, thereby revealing its direct molecular targets.

Despite the potential utility of such research tools, a review of existing scientific publications indicates that the design, synthesis, and application of this compound-based molecular probes have not yet been reported. The development of such probes would be a logical and important next step in dissecting the molecular pharmacology of this natural product.

Data on the development and application of this compound-based probes and research tools is not currently available in the reviewed scientific literature.

Advanced Analytical and Spectroscopic Methodologies for Isobicyclogermacrenal Research

High-Resolution Mass Spectrometry for Metabolomic Profiling of Isobicyclogermacrenal

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in metabolomics, offering the high mass accuracy and resolution required to determine the elemental composition of unknown compounds and to differentiate between molecules with very similar masses. In the context of this compound research, HRMS is instrumental in identifying the compound within complex plant extracts, such as those from Valeriana officinalis. consensus.app

Untargeted metabolomic studies utilize HRMS platforms like Fourier-transform ion cyclotron resonance (FT-ICR-MS) or Orbitrap-MS to generate comprehensive profiles of all detectable metabolites in a sample. nih.gov By providing a highly accurate mass measurement (typically with errors < 5 ppm), HRMS can confidently predict the elemental formula of this compound (C₁₅H₂₂O). This precise mass information is the first critical step in its identification, distinguishing it from other isomeric and isobaric compounds present in the extract. In metabolomic workflows, the accurate mass data is queried against metabolite databases for tentative identification before confirmation with other techniques. researcher.life

Table 1: Application of HRMS in this compound Analysis

| Analytical Parameter | Significance for this compound Research |

|---|---|

| High Mass Accuracy (< 5 ppm) | Enables the unambiguous determination of the elemental formula (C₁₅H₂₂O), crucial for initial identification and database searching. |

| High Resolving Power | Allows for the separation of this compound's ion signal from other closely related sesquiterpenoids or matrix components with near-identical masses. |

| MS/MS Fragmentation | Provides structural information by breaking the molecule into characteristic fragments, aiding in the differentiation of isomers and confirming the bicyclogermacrene (B1253140) skeleton. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interaction Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. scivisionpub.com For this compound, complete assignment of its proton (¹H) and carbon-13 (¹³C) NMR spectra is essential for confirming its constitution and stereochemistry. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece together the molecular structure by identifying proton-proton and proton-carbon correlations through chemical bonds.

Beyond simple structure confirmation, NMR is uniquely suited for studying the solution-state conformation of flexible molecules like this compound. Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, provide information about through-space proximity of protons, allowing for the determination of the relative orientation of different parts of the molecule and defining its three-dimensional shape in solution.

Detailed ¹H and ¹³C NMR assignments for this compound isolated from Eucalyptus dawsonii have been reported, providing a definitive reference for its identification. researchgate.net

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound researchgate.net

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

|---|---|---|

| 1 | 31.1 | - |

| 2 | 27.9 | - |

| 3 | 38.9 | - |

| 4 | 134.4 | 5.23 (br d, 9.6) |

| 5 | 125.6 | - |

| 6 | 26.9 | - |

| 7 | 34.4 | - |

| 8 | 27.3 | - |

| 9 | 22.1 | - |

| 10 | 32.2 | - |

| 11 | 27.8 | - |

| 12 | 20.3 | 0.99 (d, 6.9) |

| 13 | 20.5 | 1.02 (d, 6.9) |

| 14 | 15.8 | 1.64 (br s) |

| 15 | 194.2 | 9.35 (s) |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination of this compound

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images (enantiomers). Determining the absolute configuration—the actual three-dimensional arrangement of atoms—is critical. wikipedia.orglibretexts.org Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed for this purpose. nih.govspark904.nl These methods measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. wisc.edu

The experimental CD/ORD spectrum is compared to spectra predicted by quantum chemical calculations for each possible enantiomer. A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov While specific CD/ORD data for this compound is not widely published, the absolute configuration of the naturally occurring (-)-Isobicyclogermacrenal from the liverwort Lepidozia vitrea was determined to be ent-isobicyclogermacren-14-al based on spectral and chemical evidence, highlighting the importance of these methods for stereochemical assignment. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation of this compound and Complexes

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule with atomic-level precision. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a map of electron density, from which the exact position of every atom can be determined. nih.gov

The primary challenge for applying this technique to natural products like this compound is obtaining a high-quality single crystal suitable for diffraction, which can be difficult for oils or non-crystalline solids. nih.gov However, successful X-ray analysis of (+)-Isobicyclogermacrenal has been reported, confirming its structure and providing definitive proof of its stereochemistry in the solid state. researchgate.net Such data is invaluable as it provides precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's preferred conformation in the crystalline lattice. This information can be used to validate computational models and understand intermolecular interactions.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis and this compound Detection

Natural sources of this compound, such as the essential oil of Valeriana officinalis, are highly complex mixtures containing hundreds of different compounds. mphu.edu.uaresearchgate.net Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing such samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like sesquiterpenoids. researchgate.netfao.org In this technique, the components of the essential oil are separated based on their boiling points and polarity in a long capillary column. As each compound elutes, it is ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint. By comparing the retention time and mass spectrum to those of an authentic standard or a library database (like NIST), this compound can be identified and semi-quantified within the mixture. mphu.edu.ua

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful hyphenated technique, often used for less volatile or thermally fragile compounds. koreamed.orgsemanticscholar.orgnih.gov The sample is first separated by high-performance liquid chromatography (HPLC), and the eluting components are then analyzed by a tandem mass spectrometer. nih.gov This method offers high sensitivity and selectivity, making it suitable for detecting trace amounts of this compound and its potential metabolites in various biological matrices. mdpi.com

Table 3: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Principle | Application for this compound | Reference |

|---|---|---|---|

| GC-MS | Separation of volatile compounds based on boiling point, followed by MS detection. | Identification and quantification in essential oils from sources like Valeriana officinalis. | mphu.edu.uaresearchgate.netresearchgate.net |

| LC-MS/MS | Separation based on polarity using HPLC, followed by sensitive and specific MS/MS detection. | Detection in non-volatile extracts or biological fluids; structural confirmation through fragmentation. | koreamed.orgmdpi.com |

Advanced Separation Techniques for this compound Purification and Quantification

The isolation of pure this compound from its natural source is a prerequisite for detailed structural and biological studies. bibliomed.orgnih.govnih.gov This is typically achieved using a combination of advanced chromatographic separation techniques.

Initial extraction from the plant material (e.g., roots of Valeriana officinalis) is often done with a solvent like methanol (B129727) or ethanol. bibliomed.org This crude extract is then subjected to a series of chromatographic steps. Column chromatography, using stationary phases like silica (B1680970) gel or alumina (B75360) with a gradient of solvents of increasing polarity, is a common first step to fractionate the extract and separate compounds based on their polarity. bibliomed.org Fractions containing the target compound are then often further purified using preparative High-Performance Liquid Chromatography (Prep-HPLC), which offers higher resolution and can yield this compound in high purity.

Ecological and Chemoecological Roles of Isobicyclogermacrenal

Isobicyclogermacrenal as a Plant Defense Compound

While direct evidence for this compound's role in plant defense is not extensively documented, its chemical nature as a sesquiterpenoid suggests its involvement in protective mechanisms against herbivores and pathogens. Sesquiterpenoids are well-established as key components of plant chemical defenses. For instance, many sesquiterpenes exhibit insecticidal and antifeedant properties, deterring insects from feeding on the plant.

Role in Plant-Herbivore and Plant-Pathogen Interactions (e.g., inhibitory activity against rice growth)

The interactions between plants and their associated herbivores and pathogens are often mediated by secondary metabolites like sesquiterpenoids. While specific studies detailing the effect of this compound on herbivores are scarce, related compounds have demonstrated significant activity. For example, bicyclogermacrene (B1253140), a closely related sesquiterpene, is a precursor to various bioactive compounds with known defensive properties.

In the context of plant-pathogen interactions, many sesquiterpenoids possess antifungal and antibacterial properties. Research on various plant extracts containing sesquiterpenoids has shown inhibitory effects against a range of microbial pathogens. For example, essential oils rich in bicyclogermacrene have demonstrated antimicrobial activity. This suggests that this compound may also contribute to a plant's defense against microbial infections.

Regarding the inhibitory activity against rice growth, this would fall under the category of allelopathy, which is discussed in the following section. There is currently no specific scientific literature available that documents the inhibitory activity of this compound on rice growth.

Allelopathic Effects and Interspecies Chemical Communication Involving this compound

Allelopathy is the process by which a plant releases chemicals into the environment that affect the growth and development of neighboring plants. Sesquiterpenoids are among the classes of compounds known to have allelopathic effects. While there is no direct evidence of this compound's allelopathic activity, the chemical class it belongs to is known for such interactions.

Interspecies chemical communication is a vital aspect of ecosystem dynamics. Plants can release volatile organic compounds (VOCs), including sesquiterpenes, to communicate with other plants and insects. These signals can warn neighboring plants of herbivore attacks, allowing them to activate their own defense mechanisms, or they can attract predators and parasitoids of the herbivores. Given that bicyclogermacrene is a known component of various plant essential oils, it is plausible that this compound could also function as a signaling molecule in such interactions.

This compound in Microbial Interactions and Communication

The rhizosphere, the soil area immediately surrounding plant roots, is a complex environment teeming with microbial life. Plants release a variety of chemical compounds, including terpenoids, into the rhizosphere, which can influence the composition and activity of the microbial community. These compounds can have both positive and negative effects on different microorganisms.

While the specific role of this compound in microbial interactions is not well-studied, sesquiterpenoids in general are known to possess antimicrobial properties. Some sesquiterpenoids isolated from liverworts have shown activity against bacteria such as Bacillus subtilis. nih.gov This suggests that this compound could play a role in shaping the microbial community in the plant's immediate environment, potentially favoring beneficial microbes or inhibiting pathogenic ones.

Below is a table summarizing the antimicrobial activity of some sesquiterpenoids, providing context for the potential role of this compound.

| Sesquiterpenoid Compound/Extract | Target Microorganism | Observed Effect |

| Herbertane sesquiterpenes | Bacillus subtilis | Antimicrobial activity nih.gov |

| Essential oil containing Bicyclogermacrene | Various bacteria and fungi | Antimicrobial activity |

Environmental Distribution and Degradation of this compound

As a sesquiterpenoid, this compound is likely to be found in the tissues of the plants that produce it and may be released into the surrounding soil and atmosphere. Its persistence in the environment would be influenced by microbial degradation, photodegradation, and other chemical transformation processes. However, without specific studies, any statements on its environmental fate would be speculative.

Future Research Directions and Gaps in Isobicyclogermacrenal Studies

Unexplored Biosynthetic Pathways and Enzymes in Isobicyclogermacrenal Production

The intricate enzymatic machinery responsible for forging the unique bicyclo[8.1.0]undecane skeleton of this compound from its acyclic precursor, farnesyl diphosphate (B83284) (FPP), is largely a black box. While terpene synthases (TPSs) are the established catalysts for the cyclization of FPP in the biosynthesis of sesquiterpenoids, the specific TPS responsible for this compound has yet to be identified and characterized in its primary natural source, Valeriana officinalis.

Future research must prioritize the discovery and functional characterization of the dedicated this compound synthase. This endeavor will likely involve a multi-pronged approach combining transcriptomic analysis of V. officinalis tissues with high terpenoid content, followed by gene cloning and heterologous expression of candidate TPS genes in microbial hosts like Escherichia coli or yeast. nih.govresearchgate.net Subsequent in vitro enzymatic assays with FPP will be crucial to confirm the production of this compound.

Furthermore, the downstream enzymatic modifications, such as oxidation steps that may follow the initial cyclization, remain completely unknown. The identification of these enzymes, likely belonging to the cytochrome P450 monooxygenase superfamily, is a critical next step. Understanding the complete biosynthetic pathway at a molecular level will not only illuminate the fundamental biochemistry of this unique compound but also pave the way for its biotechnological production.

Table 1: Key Research Questions in this compound Biosynthesis

| Research Question | Potential Methodologies | Expected Outcome |

| What is the specific terpene synthase responsible for this compound synthesis? | Transcriptome analysis, gene cloning, heterologous expression, in vitro enzyme assays. | Identification and characterization of this compound synthase. |

| What are the downstream enzymes involved in modifying the this compound scaffold? | Co-expression analysis with the identified TPS, functional characterization of candidate P450s. | Elucidation of the complete biosynthetic pathway. |

| What are the regulatory mechanisms governing the expression of biosynthetic genes? | Promoter analysis, transcription factor identification, gene expression studies under different conditions. | Understanding of the genetic regulation of this compound production. |

Novel Synthetic Methodologies and Scalable Production of this compound

Moreover, the elucidation of the biosynthetic pathway will open avenues for metabolic engineering and synthetic biology approaches for its production. nih.gov Heterologous expression of the identified biosynthetic genes in robust microbial chassis, such as Saccharomyces cerevisiae or Yarrowia lipolytica, could offer a sustainable and scalable platform for producing this compound and its derivatives. mdpi.com This biotechnological approach would bypass the complexities of chemical synthesis and the limitations of plant extraction.

Identification of Undiscovered Molecular Targets and Pathways of this compound

Recent studies have highlighted the potential of this compound in ameliorating neurological damage and cognitive impairment induced by sleep deprivation, with a suggested involvement in mitigating hippocampal ferroptosis. nih.govconsensus.app However, the precise molecular targets and signaling pathways through which this compound exerts these effects remain to be elucidated.

Future pharmacological research should employ a range of modern techniques to identify the direct binding partners of this compound. Methodologies such as affinity chromatography, chemical proteomics, and computational target prediction can be utilized to pull down interacting proteins from cell lysates. Subsequent validation of these interactions through biophysical techniques like surface plasmon resonance and isothermal titration calorimetry will be essential.

Furthermore, comprehensive transcriptomic and proteomic analyses of cells or tissues treated with this compound will provide a global view of the cellular pathways it modulates. This will help to unravel the complex network of interactions that underpin its observed biological activities and may reveal novel therapeutic applications. Given the neuroprotective effects of other compounds from Valeriana officinalis, exploring targets within the central nervous system, such as neurotransmitter receptors and enzymes involved in neuroinflammation, would be a logical starting point. semanticscholar.org

Advanced Computational and AI-Driven Approaches in this compound Research

The integration of advanced computational and artificial intelligence (AI)-driven approaches can significantly accelerate research on this compound. youtube.com Machine learning algorithms can be trained on existing datasets of terpene synthases to predict candidate genes for this compound biosynthesis from the Valeriana officinalis genome or transcriptome. researchgate.net

Molecular docking and molecular dynamics simulations can be employed to predict and analyze the interactions of this compound with potential protein targets, helping to prioritize candidates for experimental validation. mdpi.comukaazpublications.com These in silico methods can provide valuable insights into the binding modes and affinities of this compound, guiding the design of more potent and selective derivatives. westernsydney.edu.au

Furthermore, AI can be utilized to analyze large datasets from 'omics' experiments (genomics, transcriptomics, proteomics, metabolomics) to identify correlations between gene expression, metabolite production, and biological activity, thereby uncovering novel aspects of this compound's function and regulation.

Potential for Derivatization to Uncover New Biological Probes from this compound

The this compound scaffold, with its aldehyde functional group and unique bicyclic core, offers a rich platform for chemical derivatization. mdpi.comnih.govbiomedres.us The synthesis of a library of this compound derivatives with modifications at various positions will be instrumental in exploring its structure-activity relationships. nih.gov

These derivatives can be designed to probe specific biological questions. For instance, the introduction of fluorescent tags or photoaffinity labels could create powerful chemical probes to visualize the subcellular localization of this compound and to identify its direct binding partners in living cells. Furthermore, systematic modification of the core structure can lead to the development of analogs with enhanced potency, selectivity, or improved pharmacokinetic properties.

Ecological Significance of this compound in Broader Ecosystems

The ecological role of this compound in the life of Valeriana officinalis is another area ripe for investigation. As a secondary metabolite, it is likely involved in the plant's interactions with its environment. Sesquiterpenoids in other plants are known to function as defense compounds against herbivores and pathogens, or as attractants for pollinators and seed dispersers. nih.govfrontiersin.orgnih.gov

Future ecological studies should investigate the potential role of this compound in deterring herbivores or inhibiting the growth of pathogenic fungi and bacteria. Additionally, its potential as an allelopathic agent, influencing the growth of neighboring plants, could be explored. Understanding the ecological functions of this compound will not only provide a more complete picture of the chemical ecology of Valeriana officinalis but may also uncover novel applications in agriculture, for instance, as a natural pesticide or growth regulator.

Conclusion and Perspective

Summary of Key Research Findings on Isobicyclogermacrenal

This compound is a sesquiterpene aldehyde featuring a bicyclo[8.1.0]undecane core structure. rsc.orgrsc.org Research into this natural product has yielded significant findings in both synthetic chemistry and pharmacology.

In the realm of biological activity, recent studies have uncovered potent neuroprotective properties. This compound, isolated from Valeriana officinalis, has been shown to mitigate neurological damage and cognitive impairment resulting from sleep deprivation in rat models. consensus.app The mechanism behind this protective effect involves the amelioration of several detrimental processes in the hippocampus: ferroptosis (a form of iron-dependent cell death), neurochemical disruptions, and neuroinflammation. consensus.app These findings identify this compound as a promising candidate for developing novel strategies to protect against the adverse neurological effects of sleep deprivation. consensus.app

| Research Finding | Description | Source(s) |

| Chemical Structure | A bicyclo[8.1.0]undecane sesquiterpene aldehyde. | rsc.orgrsc.org |

| Total Synthesis | A 14-step, stereoselective total synthesis of (±)-isobicyclogermacrenal from piperitenone (B1678436) has been achieved with a 36% overall yield. | rsc.orgrsc.org |

| Natural Source | Isolated from Valeriana officinalis. | consensus.app |

| Biological Activity | Demonstrates neuroprotective effects against damage induced by sleep deprivation in rats. | consensus.app |

| Mechanism of Action | Ameliorates hippocampal ferroptosis, neurochemical disruptions, and neuroinflammation. | consensus.app |

Remaining Challenges and Future Prospects in this compound Research